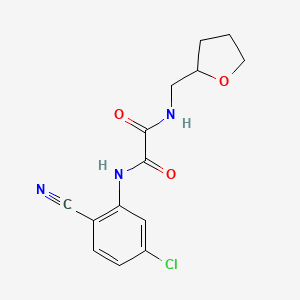

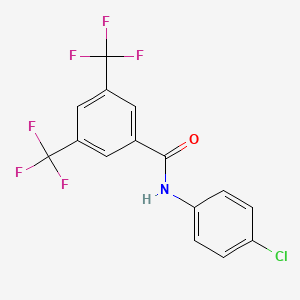

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the linear formula C14H9ClF3NO. It has a molecular weight of 299.682 and its CAS Number is 724431-21-4 .

Synthesis Analysis

The synthesis of benzamide derivatives, which could include “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

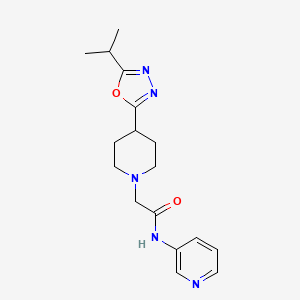

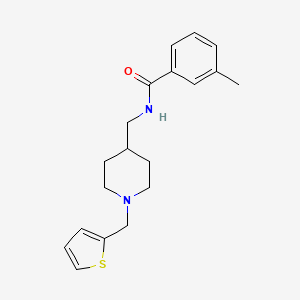

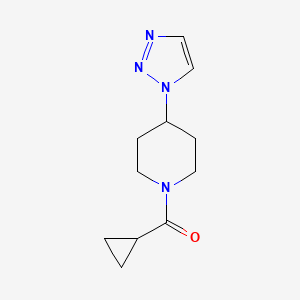

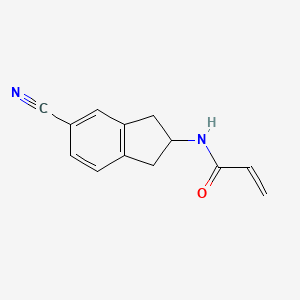

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C14H9ClF3NO . Unfortunately, more detailed structural information such as bond lengths and angles are not available in the search results.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it’s worth noting that benzamide derivatives have been synthesized via four-step reactions . These reactions involved the use of various reagents and conditions, demonstrating the potential for diverse chemical transformations involving benzamide derivatives.

Scientific Research Applications

Antineoplastic Potential

A novel antineoplastic compound, JS-38, structurally related to N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide, was investigated for its metabolism and disposition in rats. The study highlighted its unique pharmacologic property of accelerating bone marrow cell formation, suggesting a potential application in cancer treatment through enhancing hematopoietic recovery (Zhang et al., 2011).

Material Science Applications

Research into aromatic polyamides incorporating 3,5-bis(trifluoromethyl)triphenylamine moiety, a structure closely related to the compound of interest, revealed materials with excellent solubility in common organic solvents and high thermal stability. These materials could be used in electronics for their good electrochemical properties, indicating potential use in creating flexible, strong films with reversible oxidation-reduction capabilities (Hsiao & Wu, 2017).

Antimicrobial Activity

A study on thiourea derivatives, where the benzamide core is modified to include halogen and trifluoromethyl groups, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that derivatives of this compound could serve as a basis for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of new aromatic polyamides derived from asymmetric trifluoromethylated aromatic diamines showcased the influence of the trifluoromethyl group on the solubility, thermal stability, and surface properties of the resulting polyimides. This research underlines the compound's relevance in synthesizing advanced polymeric materials with potential applications in various industries, including aerospace, electronics, and coatings (Bu et al., 2011).

Future Directions

The future directions for research on “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzamide derivatives, these compounds may have potential applications in various fields, including medicinal chemistry, pesticide chemistry, and material chemistry .

properties

IUPAC Name |

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6NO/c16-11-1-3-12(4-2-11)23-13(24)8-5-9(14(17,18)19)7-10(6-8)15(20,21)22/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBALTJVBXBDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

![(3aS,9bR)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/no-structure.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)